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Compound of Interest |

4-[(3-Methyl-5-nitro-2-
Compound Name:
pyridyl)oxy]pyridin-2-amine

CAS No.: 1529768-50-0

Cat. No.: B1472628

. J

Abstract & Scientific Rationale

Centrinone B (LCR-323) is a highly selective, reversible inhibitor of Polo-like kinase 4 (PLK4),
the master regulator of centriole duplication. Unlike pan-Aurora kinase inhibitors, Centrinone B
exhibits >1000-fold selectivity for PLK4 (Ki = 0.6 nM) over Aurora A/B, making it a critical
chemical probe for studying centrosome depletion and a potential lead for cancer therapeutics.

The synthesis relies on the sequential functionalization of a 2,4,6-trichloro-5-methoxypyrimidine
scaffold. The core challenges addressed in this protocol include:

» Regioselective Nucleophilic Aromatic Substitution (SNAr): Controlling the order of addition to
distinguishing between the C4, C6, and C2 positions.

» Sulfone Linker Construction: Efficiently synthesizing the 2-fluoro-4-((2-fluoro-3-
nitrobenzyl)sulfonyl)benzenethiol side chain.

 Purification Strategy: Minimizing chromatographic steps by utilizing solubility differences of
intermediates.

Retrosynthetic Analysis
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The convergent synthesis disconnects the molecule into three primary components: the
pyrimidine core, the amine fragments, and the complex sulfone-thiol side chain.
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Figure 1: Retrosynthetic disconnection of Centrinone B showing the convergent assembly
strategy.

Detailed Synthesis Protocols
Phase 1: Synthesis of the Sulfone Side Chain (Fragment
C)

This is the most chemically demanding fragment. It requires the construction of a sulfone
bridge between two electron-deficient aromatic rings.

Target Intermediate:2-Fluoro-4-((2-fluoro-3-nitrobenzyl)sulfonyl)benzenethiol

Step 1.1: Preparation of 2-Fluoro-3-nitrobenzyl bromide

» Reagents: 2-Fluoro-3-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl
Peroxide (BPO, 0.05 eq), CCl4 or Trifluorotoluene (solvent).

e Protocol:
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o Dissolve 2-fluoro-3-nitrotoluene in anhydrous trifluorotoluene (greener alternative to CCl4).
o Add NBS and catalytic BPO.

o Reflux (80-90°C) for 4-6 hours under N2. Monitor by TLC/LCMS for consumption of
starting material.

o Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

o Purification: Silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the benzyl
bromide as a pale yellow solid.

o Pro-Tip: This reaction is sensitive to moisture. Ensure reagents are dry. Benzyl bromide is
a lachrymator; handle in a fume hood.[2]

Step 1.2: Synthesis of the Sulfone Scaffold

» Reagents: 2,4-Difluorobenzenesulfonyl chloride (1.0 eq), Sodium Sulfite (Na2S03, 2.5 eq),
Sodium Bicarbonate (NaHCO3, 2.5 eq), Water, 2-Fluoro-3-nitrobenzyl bromide (from Step
1.1).

e Protocol:

o Reduction: Suspend 2,4-difluorobenzenesulfonyl chloride in water. Add Na2SO3 and
NaHCO3. Heat to 70°C for 2 hours. The pH should be maintained ~7-8. This generates
the sodium sulfinate intermediate in situ.

o Alkylation: Add a solution of 2-Fluoro-3-nitrobenzyl bromide (1.0 eq) in Ethanol (or
Acetone) directly to the aqueous sulfinate solution.

o Reflux for 4 hours. The sulfone product will precipitate out of solution.
o Workup: Cool to RT. Filter the solid.[2] Wash with water and cold ethanol.

o Product:2,4-Difluoro-1-((2-fluoro-3-nitrobenzyl)sulfonyl)benzene.

Step 1.3: Thiol Installation via Regioselective SNAr
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o Reagents: Sulfone intermediate (from Step 1.2), Sodium Hydrosulfide hydrate (NaSH, 2.0
eq) or Potassium Thioacetate (KSAc) followed by hydrolysis.

» Rationale: The fluorine at the para position relative to the sulfone group is significantly more
electrophilic than the ortho fluorine or the fluorines on the benzyl ring.

e Protocol:
o Dissolve the sulfone intermediate in DMF (0.2 M).
o Cool to 0°C. Add NaSH portion-wise.
o Stir at 0°C for 1 hour, then allow to warm to RT.

o Critical QC Check: Monitor by LCMS. Over-reaction can lead to displacement of the
second fluorine. Stop when mono-substitution is >95%.

o Workup: Pour into 1M HCI (acidic quench prevents disulfide formation). Extract with
EtOAcC.

o Product:2-Fluoro-4-((2-fluoro-3-nitrobenzyl)sulfonyl)benzenethiol.

Phase 2: Assembly of the Pyrimidine Core

This phase exploits the differential reactivity of the chlorines on the 2,4,6-trichloro-5-
methoxypyrimidine scaffold.

Starting Material:2,4,6-Trichloro-5-methoxypyrimidine

Step 2.1: C4-Substitution with Pyrazole Amine

e Reagents: 2,4,6-Trichloro-5-methoxypyrimidine (1.0 eq), 5-Methyl-1H-pyrazol-3-amine (1.0
eq), Diisopropylethylamine (DIPEA, 1.2 eq), Ethanol.

» Protocol:
o Dissolve trichloropyrimidine in Ethanol at 0°C.

o Add DIPEA.
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o Add 5-Methyl-1H-pyrazol-3-amine dropwise.
o Stir at 0°C to RT for 4 hours.

o Selectivity: The C4/C6 positions are equivalent and most reactive. Low temperature favors
mono-substitution.

o Workup: Concentrate solvent. Resuspend in water.[3] Filter the precipitate.[3]

o Intermediate:2,6-Dichloro-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

Step 2.2: C6-Substitution with Piperidine

« Reagents: Intermediate from Step 2.1 (1.0 eq), Piperidine (1.1 eq), DIPEA (1.5 eq), DMF or
n-Butanol.

e Protocol:

[¢]

Dissolve the intermediate in DMF.
o Add Piperidine and DIPEA.
o Heat to 60-80°C for 3-5 hours.

o Rationale: The second chlorine (C6) is less reactive than the first due to electron donation
from the installed amino group, requiring heat.

o Workup: Pour into water. Extract with EtOAc. Dry and concentrate.

o Intermediate:2-Chloro-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(piperidin-1-yl)pyrimidin-
4-amine.

Phase 3: Final Coupling (C2-Substitution)

The final step installs the bulky sulfone side chain at the least reactive C2 position.

Step 3.1: Thiol Coupling
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e Reagents: Chloropyrimidine Intermediate (from Step 2.2), Thiol Fragment C (from Step 1.3),
K2CO3 (2.0 eq) or NaH (1.5 eq), DMF.

» Protocol:
o Dissolve Thiol Fragment C in anhydrous DMF.
o Add Base (K2CO3) and stir for 15 min to generate the thiolate.
o Add the Chloropyrimidine Intermediate.
o Heat to 80-100°C for 6-12 hours.
o Monitoring: LCMS should show conversion to mass [M+H] = 632.
o Workup: Dilute with water. Neutralize with dilute HCI. Filter the crude solid.[2]

o Purification: Recrystallization from MeOH/DCM or Preparative HPLC (Water/Acetonitrile
with 0.1% Formic Acid).

Reagent & Conditions Summary Table
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Process Workflow Diagram
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Figure 2: Convergent synthesis workflow illustrating the parallel preparation of the side chain
and pyrimidine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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